(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
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Overview
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone: is a complex organic compound that features a bromopyridine moiety linked to a piperidine ring, which is further connected to a cyclopropyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with piperidine under specific conditions to form the intermediate product. This intermediate is subsequently reacted with cyclopropyl methanone to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the piperidine and cyclopropyl groups contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
- (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
- (4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
Uniqueness
Compared to similar compounds, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is unique due to the presence of the bromine atom in the pyridine ring. This bromine atom can significantly influence the compound’s reactivity and binding affinity, making it distinct in its chemical and biological properties.
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-2-1-7-16-13(12)19-11-5-8-17(9-6-11)14(18)10-3-4-10/h1-2,7,10-11H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZDPMQHZOJPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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